molecular formula C30H28O9 B1248607 isogemichalcone C

isogemichalcone C

Cat. No.: B1248607
M. Wt: 532.5 g/mol
InChI Key: OFKHJNZDWNKYOY-MNYVGDBSSA-N
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Description

Isogemichalcone C is a prenylated chalcone, a subclass of flavonoids characterized by a 1,3-diarylpropane skeleton with a terpene-derived prenyl group . It is sourced from plants in the Morus genus, such as Morus yunnanensis . Structurally, it contains two rotatable C-C bonds in its central region, conferring conformational flexibility, and a methoxyl group that modulates its bioactivity .

This compound has demonstrated dual inhibitory activity:

  • Anti-HCV NS5B polymerase: Identified via molecular docking as a promising inhibitor of hepatitis C virus RNA polymerase, with stable binding after molecular dynamics simulations .
  • Anti-aromatase: Exhibits an IC50 of 7.5 µM, nearing the potency of positive controls in aromatase inhibition assays .

Its classification varies across studies, being termed a "terpene" in HCV research due to its prenylated moiety and a "chalcone" in flavonoid-centric studies . This duality highlights its hybrid structural features.

Properties

Molecular Formula

C30H28O9

Molecular Weight

532.5 g/mol

IUPAC Name

[(E)-4-[3-[(E)-3-(2,4-dihydroxyphenyl)prop-2-enoyl]-2,6-dihydroxyphenyl]-2-methylbut-2-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H28O9/c1-18(17-39-29(36)14-5-19-4-11-26(34)28(15-19)38-2)3-9-22-25(33)13-10-23(30(22)37)24(32)12-7-20-6-8-21(31)16-27(20)35/h3-8,10-16,31,33-35,37H,9,17H2,1-2H3/b12-7+,14-5+,18-3+

InChI Key

OFKHJNZDWNKYOY-MNYVGDBSSA-N

Isomeric SMILES

C/C(=C\CC1=C(C=CC(=C1O)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)/COC(=O)/C=C/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)COC(=O)C=CC3=CC(=C(C=C3)O)OC

Synonyms

isogemichalcone C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isogemichalcone C involves a convergent strategy that includes key reactions such as Claisen–Schmidt condensation, Mitsunobu reaction, and vinyl/benzyl Stille coupling . This synthetic approach allows for the preparation of this compound in less than 10 steps with an overall yield of 6–8% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of efficient and scalable reactions such as Claisen–Schmidt condensation and Stille coupling makes it feasible for industrial synthesis.

Chemical Reactions Analysis

Structural Features and Reactivity Hotspots

Isogemichalcone C contains multiple functional groups that dictate potential reactivity (Fig. 1):

  • α,β-Unsaturated ketone : Central chalcone backbone susceptible to nucleophilic additions (e.g., Michael additions) or cyclization .

  • Prenyl side chains : Two isoprenyl groups at C-3' and C-4', enabling electrophilic substitutions or oxidation .

  • Phenolic hydroxyl groups : At positions 2, 4, 2', and 4', prone to methylation, glycosylation, or redox reactions .

Table 1 : Key functional groups and predicted reactivity

Functional GroupPositionPredicted Reactions
α,β-Unsaturated ketoneCoreCyclization, Michael addition
Prenyl (-C₅H₉)C-3', C-4'Epoxidation, hydroxylation
Phenolic -OH2,4,2',4'O-methylation, glycosylation

Documented Bioactivity and Implied Reactivity

While direct reaction mechanisms are scarce, inhibitory activities suggest interaction with enzymatic systems:

α-Glucosidase Inhibition

This compound exhibits potent α-glucosidase inhibition (IC₅₀ = 7.5 µM), likely through:

  • Hydrogen bonding between phenolic -OH and enzyme active sites .

  • Hydrophobic interactions via prenyl groups .

Table 2 : Comparative inhibitory activity of prenylated chalcones

CompoundTargetIC₅₀ (µM)
This compoundα-Glucosidase7.5
Broussochalcone Aα-Glucosidase5.3
Kuwanon TPTP1B10.53

Enzymatic Modifications

  • Cyclization : Chalcone isomerase (CHI) catalyzes flavanone formation in related compounds . Analogous intramolecular cyclization could yield tetracyclic derivatives.

  • Oxidation : Prenyl groups may undergo cytochrome P450-mediated oxidation to epoxides or diols .

Synthetic Derivatization

  • Acetylation : Treatment with acetic anhydride could protect -OH groups, altering solubility .

  • Prenyl chain functionalization : Epoxidation of isoprenyl moieties (e.g., using mCPBA) to enhance electrophilicity .

Stability and Degradation

No direct stability data exists, but structural analogs suggest:

  • pH sensitivity : Chalcone cores isomerize under acidic/basic conditions .

  • Photodegradation : α,β-Unsaturated systems may undergo [2+2] cycloaddition under UV light .

Research Gaps and Opportunities

  • Synthetic routes : No reported total synthesis; potential retro-aldol approaches for chalcone assembly .

  • Metabolic pathways : Hepatic oxidation or conjugation reactions remain uncharacterized.

  • Structure-activity relationship (SAR) : Impact of prenyl chain length on reactivity needs exploration .

Current studies emphasize this compound’s bioactivity, leaving its chemical reactivity underexplored. Targeted investigations into its synthetic modification and enzymatic interactions are critical for pharmacological development.

Mechanism of Action

The mechanism of action of Isogemichalcone C involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of aromatase, an enzyme involved in the biosynthesis of estrogens . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of androgens to estrogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Chalcones and Prenylated Flavonoids

Compound Structural Features Aromatase IC50 (µM) Key Differences vs. Isogemichalcone C Reference IDs
This compound Methoxylated, two rotatable C-C bonds 7.5 Baseline for comparison
Compound 75* Hydroxymethyl-allyl substituent <7.5 (more active) Lacks methoxylation; enhanced activity
5,7,2′,4′-Tetrahydroxy-3-geranylflavone Geranyl chain, hydroxylated >7.5 (weak activity) Bulky geranyl group reduces binding affinity

*Compound 75: 3'-[γ-hydroxymethyl-(E)-γ-methylallyl]-2,4,2',4'-tetrahydroxychalcone 11'-O-coumarate.

  • Key Insight : Methoxylation in this compound reduces aromatase inhibition compared to hydroxylated analogs like Compound 75 .

Functional Analogs: HCV NS5B Polymerase Inhibitors

Compound Binding Stability (Simulation Time) RMSD (Å)* ADME Compliance** Key Advantages/Limitations vs. This compound Reference IDs
This compound Stable after 60–80 ns 2.0 Yes Flexible core requires initial conformational adjustment
Mulberrofuran G Stable from simulation start 1.2 Yes Rigid structure enables immediate stable binding
Cochlearine A Stable after 20 ns 1.5 Yes Faster stabilization; higher docking scores
Mezerein Unstable (no stable binding) >6.0 No High RMSD; fails to anchor to active site

Root Mean Square Deviation (RMSD) measures positional stability relative to the final binding pose.
*
Compliance with Lipinski’s rules and ADME predictions (SwissADME/pkCSM).

  • Key Insight : this compound’s flexible core delays stable binding compared to rigid terpenes like mulberrofuran G but achieves comparable stability after 60–80 ns .

Anti-Aromatase Activity vs. Tyrosinase Inhibitors

Compound Target Enzyme IC50 (µM) Structural Basis for Activity Reference IDs
This compound Aromatase 7.5 Methoxylated chalcone with prenyl group
Morusyunnansin E Tyrosinase 1.43 ± 0.43 Prenylated flavan with hydroxyl groups
Morusyunnansin F Tyrosinase Comparable to E Similar to E with slight modifications
  • Key Insight: While this compound targets aromatase, structurally related prenylated flavonoids like morusyunnansins E/F exhibit stronger tyrosinase inhibition, emphasizing substituent-driven specificity .

Q & A

What are the established methodologies for synthesizing isogemichalcone C, and how can purity be validated?

Category: Basic
Answer:
this compound is typically synthesized via Claisen-Schmidt condensation between appropriate benzaldehyde and acetophenone derivatives under basic conditions. Key steps include temperature control (e.g., reflux in ethanol) and catalyst optimization (e.g., NaOH or KOH). Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of extraneous peaks in 1H^1H-NMR). For reproducibility, document solvent ratios, reaction times, and purification techniques (e.g., column chromatography) in detail . Microscale approaches (e.g., <100 mg yield) are recommended for preliminary trials to conserve materials .

How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Category: Basic
Answer:
Structural confirmation requires a combination of spectroscopic methods:

  • 1H^1H- and 13C^13C-NMR : Compare chemical shifts with literature data for chalcone derivatives, focusing on α,β-unsaturated ketone protons (δ 7.5–8.0 ppm) and carbonyl carbons (δ 190–200 ppm).
  • Mass Spectrometry (MS) : Validate molecular ion peaks ([M+H]+^+) and fragmentation patterns.
  • IR Spectroscopy : Confirm carbonyl stretching vibrations (~1650 cm1^{-1}).
    For novel analogs, include X-ray crystallography to resolve stereochemical ambiguities .

What in vitro assays are most suitable for evaluating the bioactivity of this compound?

Category: Basic
Answer:
Prioritize assays aligned with hypothesized mechanisms:

  • Anticancer activity : MTT assays using cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations.
  • Antioxidant potential : DPPH radical scavenging or FRAP assays.
  • Anti-inflammatory effects : COX-2 inhibition ELISA.
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments. Report statistical significance (p < 0.05) and effect sizes .

How should structure-activity relationship (SAR) studies for this compound derivatives be designed?

Category: Advanced
Answer:

  • Structural modifications : Systematically vary substituents on aromatic rings (e.g., electron-withdrawing vs. donating groups) and assess impacts on bioactivity.
  • Computational pre-screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., Bcl-2 for apoptosis).
  • Dose-response curves : Compare EC50_{50} values across derivatives.
    Use ANOVA for cross-group comparisons and hierarchical clustering to identify pharmacophoric motifs .

How can contradictory data in this compound studies be resolved?

Category: Advanced
Answer:
Apply systematic review principles:

  • Data stratification : Categorize results by assay type, cell lines, or dosage ranges.
  • Meta-analysis : Pool data from ≥3 independent studies using fixed/random-effects models.
  • Bias assessment : Evaluate publication bias via funnel plots or Egger’s test.
    Contradictions may arise from variability in solvent systems (e.g., DMSO concentration affecting cell viability) or assay protocols. Replicate disputed experiments under standardized conditions .

What methodologies are recommended for elucidating the molecular mechanisms of this compound?

Category: Advanced
Answer:

  • Transcriptomics/proteomics : RNA-seq or LC-MS/MS to identify dysregulated pathways (e.g., apoptosis, NF-κB).
  • Kinase activity profiling : Use PamStation® arrays for high-throughput kinase inhibition screening.
  • In vivo validation : Zebrafish xenograft models for antitumor efficacy.
    Correlate mechanistic data with phenotypic outcomes using regression analysis .

How can researchers ensure the reliability of this compound data in preclinical studies?

Category: Advanced
Answer:

  • Blinded experiments : Separate compound preparation and data analysis teams.
  • Statistical rigor : Calculate power analysis to determine sample sizes (e.g., n ≥ 6 for animal studies).
  • Reproducibility checks : Share raw data and protocols via repositories like Zenodo.
    Adhere to ARRIVE guidelines for in vivo studies and report negative results to avoid publication bias .

What computational strategies enhance the design of this compound analogs?

Category: Advanced
Answer:

  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS).
  • QSAR modeling : Use Random Forest or SVM algorithms to predict bioactivity from descriptors (e.g., logP, polar surface area).
  • ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics.
    Validate predictions with wet-lab assays and prioritize compounds with Lipinski’s Rule of Five compliance .

How should research questions about this compound be formulated to meet academic rigor?

Category: Advanced
Answer:
Apply the FINER framework :

  • Feasible : Ensure access to synthetic intermediates and assay platforms.
  • Novel : Address gaps, such as "Does this compound modulate autophagy in drug-resistant cancers?"
  • Ethical : Obtain IRB approval for studies involving human tissues.
    Use PICO (Population, Intervention, Comparison, Outcome) for clinical hypotheses .

What steps validate the translational potential of this compound?

Category: Advanced
Answer:

  • Toxicity profiling : Acute/chronic toxicity studies in rodents (LD50_{50}, histopathology).
  • Pharmacokinetics : Assess bioavailability, half-life, and tissue distribution via LC-MS.
  • Combinatorial trials : Test synergy with FDA-approved drugs (e.g., paclitaxel).
    Compare results with clinical-stage chalcones (e.g., metochalcone) to benchmark efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
isogemichalcone C
Reactant of Route 2
isogemichalcone C

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